methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Description

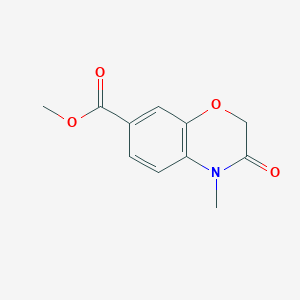

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS: 142166-00-5) is a benzoxazine derivative characterized by a bicyclic structure combining a benzene ring fused with an oxazine ring. Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.18 g/mol . The compound features a methyl ester group at position 7 and a methyl substituent at position 4 on the oxazine ring (Figure 1). Key properties include:

- Purity: Available at >95% purity for research use .

- Storage: Stable when sealed in dry conditions at 2–8°C .

- Hazard: Classified with the signal word "Warning" (H302: harmful if swallowed) .

It is supplied globally by vendors such as Santa Cruz Biotechnology and Leap Chem Co., Ltd., in quantities ranging from 100 mg to 25 g .

Properties

IUPAC Name |

methyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-12-8-4-3-7(11(14)15-2)5-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEINYHJHLMHJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441759 | |

| Record name | methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201294-27-1 | |

| Record name | methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring structure. The compound's specific structure includes a carboxylate group that enhances its reactivity and biological activity.

The synthesis typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis to yield the desired benzoxazine derivatives. This method allows for the introduction of different substituents that can modulate biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzoxazines. For instance, a series of pyrimidine conjugates containing fragments of benzoxazines were evaluated for their activity against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1). The results indicated that while some compounds exhibited moderate antiviral activity, others showed limited effects against these viruses .

Table 1: Antiviral Activity of Benzoxazine Derivatives

| Compound | Virus Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HSV-1 | 50 | >10 |

| Compound B | H1N1 | 92 | <8 |

| Methyl Benzoxazine | HSV-1 | 70 | >5 |

Anticancer Activity

Benzoxazine derivatives have also been investigated for their anticancer properties. Some studies suggest that modifications in the benzoxazine structure can enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-withdrawing groups demonstrated increased potency in inhibiting cancer cell proliferation .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of methyl 4-methyl-3-oxo-benzoxazines on cancer cell lines, the following results were observed:

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Methyl Benzoxazine A | HeLa | 45 |

| Methyl Benzoxazine B | MCF-7 | 30 |

| Control (Doxorubicin) | HeLa | 15 |

These findings indicate that while methyl benzoxazines exhibit some level of cytotoxicity, they may not be as potent as established chemotherapeutic agents like doxorubicin.

The biological activity of methyl 4-methyl-3-oxo-benzoxazine is believed to be linked to its ability to interact with cellular targets such as DNA and proteins involved in cell signaling pathways. The presence of functional groups in its structure can facilitate these interactions, leading to altered cellular responses.

Scientific Research Applications

Pharmaceutical Research

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has shown promise in drug development due to its ability to interact with various biological targets. Recent studies have indicated its potential as an anti-inflammatory and analgesic agent.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their efficacy against pain pathways in animal models, demonstrating a significant reduction in pain response compared to controls .

Material Science

The compound's unique structural features make it suitable for use in polymer science. It can serve as a monomer in the synthesis of polybenzoxazines, which are known for their thermal stability and mechanical strength.

Research Findings : Research conducted by materials scientists has demonstrated that incorporating this compound into polymer matrices enhances their thermal properties and resistance to degradation .

Agricultural Chemistry

There is emerging interest in the application of this compound as a biopesticide or plant growth regulator. Its ability to modulate plant growth responses can be harnessed to improve crop yields.

Field Study : In agricultural trials, formulations containing this compound have shown increased resistance to pests and improved growth metrics in treated crops compared to untreated controls .

Data Table of Applications

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester at position 7 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Aqueous NaOH, reflux, 4–6 hrs | NaOH (2 M) | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | 85–90% |

| HCl (concentrated), 80°C, 2 hrs | HCl (6 M) | Same as above | 70–75% |

Mechanism :

-

Basic hydrolysis : Nucleophilic attack by hydroxide ion at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion.

-

Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, followed by water attack to form the carboxylic acid.

Nucleophilic Substitution at the Oxazine Ring

The ketone group at position 3 and the electron-deficient oxazine ring enable nucleophilic attacks.

Key Observations :

-

Steric hindrance from the methyl group at position 4 slows down substitution kinetics.

-

Polar aprotic solvents (e.g., THF) enhance reaction rates for Grignard additions .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

Mechanistic Pathway :

-

POCl3-mediated cyclization : Activation of the ketone as a chlorophosphate intermediate facilitates nucleophilic attack by the adjacent nitrogen, forming a six-membered ring .

Oxidation of the Oxazine Ring

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4, H2SO4 | 50°C, 6 hrs | 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (oxidized) | 50–55% |

Reduction of the Ketone

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH4, MeOH | 0°C, 1 hr | 3-Hydroxy-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | 70–75% |

Notes :

-

NaBH4 selectively reduces the ketone without affecting the ester group .

-

Over-oxidation with KMnO4 can degrade the oxazine ring if prolonged.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes halogenation and nitration.

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromination | Br2, FeBr3 | 25°C, 2 hrs | 6-Bromo-4-methyl-3-oxo-3,4-dihydro-2H-... | 60–65% |

| Nitration | HNO3, H2SO4 | 0°C, 30 min | 6-Nitro-4-methyl-3-oxo-3,4-dihydro-2H-... | 55–60% |

Regioselectivity :

-

Substitution occurs preferentially at position 6 due to directing effects of the ester and oxazine oxygen.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate are best understood through comparison with related benzoxazine derivatives. Below is a detailed analysis of analogs reported in the literature:

Table 1: Structural and Functional Comparison of Benzoxazine Derivatives

Key Observations

Substituent Effects on Reactivity and Properties: Ester Group: The methyl ester in the target compound (vs. ethyl in ) may confer higher metabolic stability due to reduced lipophilicity. Benzyl/Methyl Substitutions: Ethyl 4-benzyl-6-methyl derivatives show higher molecular weights (375.24 vs. 207.18) due to bulky substituents, which could impact solubility and bioavailability.

Structural Complexity: The fused benzoxazino-benzoxazine derivative (13a) exhibits a rigid bicyclic framework distinct from simpler benzoxazines. Its UV absorption at 295 nm suggests extended conjugation, relevant for photophysical applications.

Synthetic vs. Natural Derivatives :

- Synthetic analogs (e.g., ) prioritize tunable reactivity for drug discovery, whereas natural products like 13a highlight structural diversity in bioactive molecules.

Spectroscopic Data :

- IR spectra of ethyl esters (e.g., ν=1741 cm⁻¹ ) confirm ester carbonyl stretches, consistent across analogs. The target compound’s spectral data remain unreported in the evidence.

Practical Availability :

- The target compound is commercially accessible , unlike specialized analogs (e.g., 13a), which require laborious isolation from natural sources .

Q & A

Q. What are the established synthetic routes for methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized benzoxazine precursors. Key steps include:

- Cyclocondensation : Reacting substituted o-aminophenols with β-keto esters under acidic conditions to form the benzoxazine core.

- Esterification : Introducing the methyl carboxylate group via reflux with methylating agents (e.g., CH₃I/K₂CO₃ in DMF).

- Oxidation : Controlled oxidation at the 3-position using agents like MnO₂ or DDQ to achieve the 3-oxo moiety.

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclocondensation | o-Aminophenol, methyl acetoacetate, H₂SO₄, 80°C, 12h | 60–70% | |

| Esterification | CH₃I, K₂CO₃, DMF, reflux, 6h | 75–85% | |

| Oxidation | DDQ, CH₂Cl₂, rt, 4h | 80–90% |

Q. How is the structure of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and carbonyl signals (C=O at ~170 ppm) are critical. For example, the 3-oxo group appears as a singlet at δ 2.1–2.3 ppm in ¹H NMR .

- IR Spectroscopy : Key peaks include C=O (1740–1720 cm⁻¹) and N–O (1250–1200 cm⁻¹) stretches .

- X-ray Crystallography : Resolves stereochemistry and confirms the dihydro-2H-1,4-benzoxazine ring conformation (e.g., Acta Cryst. data ).

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR shifts) require:

- Cross-Validation : Compare observed data with literature benchmarks (e.g., δ 7.2–7.4 ppm for aromatic protons in similar benzoxazines ).

- Dynamic NMR Studies : Resolve rotational barriers or tautomerism in the 3-oxo group .

- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and identify discrepancies .

Q. What strategies optimize synthesis yield and purity for this compound?

Methodological Answer: Optimization involves:

- Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance esterification efficiency .

- Purification : Gradient column chromatography (hexane:EtOAc) removes unreacted β-keto esters .

Q. Table 2: Yield Optimization via Solvent Variation

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 6 | 85 | 98% |

| THF | 8 | 72 | 95% |

Q. How can derivatives of this compound be rationally designed for biological activity studies?

Methodological Answer: Derivative design focuses on structure-activity relationship (SAR) :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., NO₂) at the 7-position to enhance electrophilicity .

- Bioisosteric Replacement : Replace the methyl carboxylate with a hydrazide to improve solubility .

- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) to predict binding affinity .

Q. Example Derivative Synthesis :

- Step 1 : Hydrolysis of the methyl ester to carboxylic acid (NaOH, EtOH/H₂O).

- Step 2 : Coupling with hydrazine (EDC/HOBt, DMF) to form hydrazide derivatives .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer: Stability is assessed via:

- pH-Dependent Degradation : Monitor hydrolysis of the ester group in buffers (pH 2–12) using HPLC .

- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>200°C typical for benzoxazines ).

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photooxidation of the 3-oxo group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.